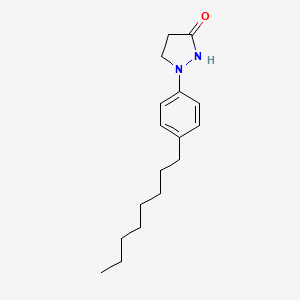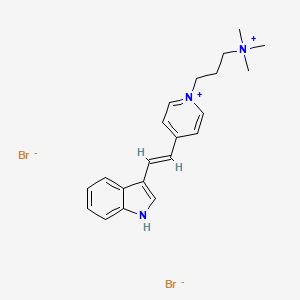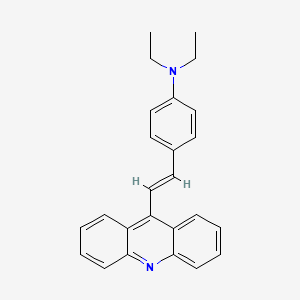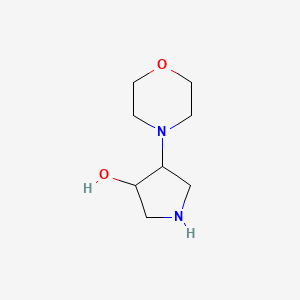
4-Bis(2-hydroxyethyl)amino-2-(5-nitro-2-thienyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bis(2-hydroxyethyl)amino-2-(5-nitro-2-thienyl)quinazoline is a chemical compound with the molecular formula C16H16N4O4S and a molecular weight of 360.39 g/mol It is characterized by the presence of a quinazoline core substituted with a 5-nitro-2-thienyl group and two 2-hydroxyethylamino groups
Preparation Methods
The synthesis of 4-Bis(2-hydroxyethyl)amino-2-(5-nitro-2-thienyl)quinazoline involves several steps. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the condensation of anthranilic acid with formamide, followed by cyclization.
Introduction of the 5-Nitro-2-Thienyl Group: The 5-nitro-2-thienyl group can be introduced through a nitration reaction of thiophene, followed by coupling with the quinazoline core.
Attachment of the 2-Hydroxyethylamino Groups: The final step involves the reaction of the intermediate compound with ethanolamine to introduce the 2-hydroxyethylamino groups.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
4-Bis(2-hydroxyethyl)amino-2-(5-nitro-2-thienyl)quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of amino derivatives.
Common reagents used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bis(2-hydroxyethyl)amino-2-(5-nitro-2-thienyl)quinazoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-Bis(2-hydroxyethyl)amino-2-(5-nitro-2-thienyl)quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
4-Bis(2-hydroxyethyl)amino-2-(5-nitro-2-thienyl)quinazoline can be compared with other similar compounds, such as:
4-Bis(2-hydroxyethyl)amino-2-(2-thienyl)quinazoline: This compound lacks the nitro group, which may result in different chemical and biological properties.
4-Bis(2-hydroxyethyl)amino-2-(5-nitro-2-furyl)quinazoline: The presence of a furyl group instead of a thienyl group can lead to variations in reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
33372-39-3 |
|---|---|
Molecular Formula |
C16H16N4O4S |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-[2-hydroxyethyl-[2-(5-nitrothiophen-2-yl)quinazolin-4-yl]amino]ethanol |
InChI |
InChI=1S/C16H16N4O4S/c21-9-7-19(8-10-22)16-11-3-1-2-4-12(11)17-15(18-16)13-5-6-14(25-13)20(23)24/h1-6,21-22H,7-10H2 |
InChI Key |
QPDGFLZXRKDMRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(S3)[N+](=O)[O-])N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,2-dimethyl-1,3-dihydropurin-6-one](/img/structure/B12921074.png)


![2,3-Diphenylimidazo[1,2-C]quinazoline](/img/structure/B12921083.png)




![5-(Hydroxymethyl)-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12921109.png)
